Fosnetupitant chloride
Overview
Description
Fosnetupitant chloride hydrochloride is a medication primarily used for the treatment of chemotherapy-induced nausea and vomiting. It is a prodrug of netupitant, which means it is metabolized in the body to produce the active drug netupitant. This compound is often used in combination with palonosetron hydrochloride and is formulated for intravenous use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosnetupitant chloride hydrochloride involves several steps, starting from the precursor netupitant. The process typically includes phosphorylation to increase water solubility, making it suitable for intravenous administration. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound hydrochloride follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale chemical synthesis, purification, and formulation steps. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the quality and purity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Fosnetupitant chloride hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release netupitant.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is netupitant, which is the active form of the drug. Other reactions may produce various intermediates and by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Fosnetupitant chloride hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and drug delivery systems.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting, improving the quality of life for cancer patients.
Industry: Utilized in the development of new antiemetic formulations and drug delivery technologies.
Mechanism of Action
Fosnetupitant chloride hydrochloride exerts its effects by targeting neurokinin-1 (NK1) receptors in the brain. Upon administration, it is converted to netupitant, which binds to NK1 receptors and inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. This blockade prevents the activation of the vomiting reflex, thereby reducing the incidence of chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the same indication.
Rolapitant: Similar mechanism but with a longer half-life.
Palonosetron: Often used in combination with fosnetupitant chloride hydrochloride for enhanced antiemetic effects.
Uniqueness
This compound hydrochloride is unique due to its formulation as a prodrug, which enhances its water solubility and allows for intravenous administration. This property makes it particularly useful for patients who cannot tolerate oral medications .
Properties
CAS No. |
1643757-72-5 |
---|---|
Molecular Formula |
C31H37Cl2F6N4O5P |
Molecular Weight |
761.5 g/mol |
IUPAC Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
InChI Key |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fosnetupitant chloride, 08PNET |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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